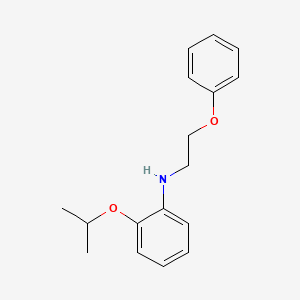
2-Isopropoxy-N-(2-phenoxyethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Isopropoxy-N-(2-phenoxyethyl)aniline” is a biochemical compound with the molecular formula C17H21NO2 and a molecular weight of 271.35 . It’s used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-Isopropoxy-N-(2-phenoxyethyl)aniline” can be represented by the SMILES notation: CC©OC1=CC=CC=C1NCCOC2=CC=CC=C2 .Scientific Research Applications
Spectroscopic and Theoretical Studies
2-Isopropoxy-N-(2-phenoxyethyl)aniline and its derivatives have been studied using infrared spectroscopy and theoretical calculations. These studies provide insight into the vibrational, geometrical, and electronic properties of these compounds. For example, research has shown that the gauche conformation around the (CH2)2 chain is the lowest-energy for all the molecules in this class. Such studies are crucial in understanding the fundamental properties of these compounds, which can be vital for various applications in materials science and chemistry (Finazzi et al., 2003).
Method Development for Synthesis
There has been a search for new reaction conditions to prepare N-(2-phenoxyethyl)anilines, a category to which 2-Isopropoxy-N-(2-phenoxyethyl)aniline belongs. The development of such methods is crucial for novel syntheses of heterocyclic compounds. This underscores the chemical significance of these compounds in synthesizing new materials and chemicals (Romanelli et al., 2000).
Liquid Crystalline Properties
In a study on similar compounds, 4-isopropoxy-N-(4-n-alkoxysalicylidene)anilines, it was found that these compounds have interesting liquid crystalline properties. Such properties are significant for applications in display technologies and materials science. Understanding the behavior of similar compounds can lead to the development of new materials with desirable electronic and optical properties (Sakagami et al., 2002).
Catalysis and Environmental Applications
Studies have shown that certain aniline compounds can act as catalysts for the oxidation of phenolic and aniline compounds, indicating potential environmental applications in pollutant degradation. While this study does not directly involve 2-Isopropoxy-N-(2-phenoxyethyl)aniline, it highlights the broader relevance of aniline derivatives in environmental chemistry (Zhang et al., 2009).
Future Directions
properties
IUPAC Name |
N-(2-phenoxyethyl)-2-propan-2-yloxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-14(2)20-17-11-7-6-10-16(17)18-12-13-19-15-8-4-3-5-9-15/h3-11,14,18H,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCJTWKBWHDJBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NCCOC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxy-N-(2-phenoxyethyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide](/img/structure/B1385196.png)
![3-{[4-(Diethylamino)benzyl]amino}propanenitrile](/img/structure/B1385197.png)
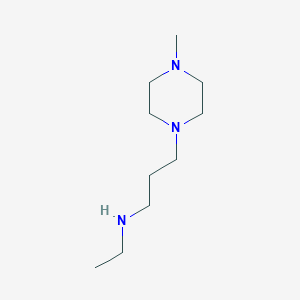
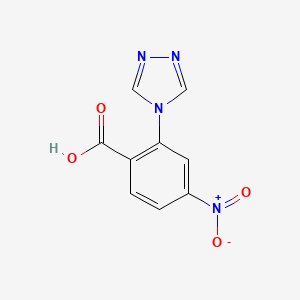

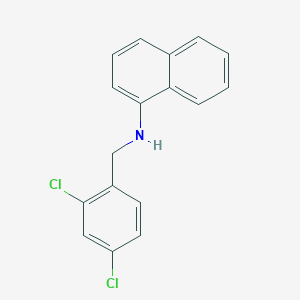
![3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385206.png)
![3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanohydrazide](/img/structure/B1385208.png)
![3-[(2-Methoxyethyl)amino]propanohydrazide](/img/structure/B1385209.png)
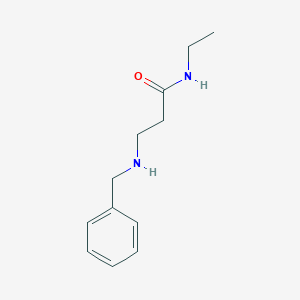
![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine](/img/structure/B1385211.png)
![N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide](/img/structure/B1385212.png)
![[4-(4,5-Dimethyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385213.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-3-(trifluoromethyl)aniline](/img/structure/B1385218.png)